1,4-Diiodobut-2-ene
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Overview
Description
1,4-Diiodobut-2-ene is an organic compound with the molecular formula C4H6I2 It is characterized by the presence of two iodine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diiodobut-2-ene can be synthesized through several methods. One common approach involves the iodination of but-2-yne. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the selective addition of iodine atoms to the desired positions on the butene backbone .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and precise temperature control .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diiodobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodo derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of less iodinated or deiodinated products.
Substitution: The iodine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diiodo alcohols, while reduction can produce butene derivatives with fewer iodine atoms .
Scientific Research Applications
1,4-Diiodobut-2-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and the development of new biochemical assays.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-diiodobut-2-ene exerts its effects involves the interaction of its iodine atoms with other molecules. These interactions can lead to the formation of new bonds and the alteration of existing molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atoms, which affects the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
1,4-Diiodobutane: Similar in structure but lacks the double bond present in 1,4-diiodobut-2-ene.
1,3-Diiodobut-2-ene: Another diiodo compound with a different iodine atom arrangement.
2,3-Diiodobut-2-ene-1,4-diol: Contains additional hydroxyl groups, making it more hydrophilic.
Uniqueness: this compound is unique due to its specific iodine atom placement and the presence of a double bond. This structure imparts distinct reactivity and properties compared to its similar compounds .
Properties
IUPAC Name |
1,4-diiodobut-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6I2/c5-3-1-2-4-6/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMRTRMBWBOEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCI)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6I2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10710986 |
Source
|
Record name | 1,4-Diiodobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5235-45-0 |
Source
|
Record name | 1,4-Diiodobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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